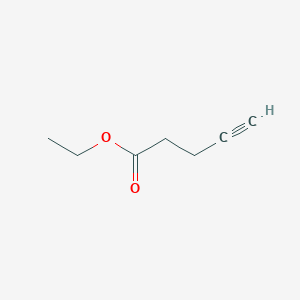
pent-4-inoato de etilo
Descripción general
Descripción
4-Pentynoic acid ethyl ester, also known as 4-Pentynoic acid ethyl ester, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Pentynoic acid ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Pentynoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentynoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica: Reactante en reacciones catalizadas por cobre
El pent-4-inoato de etilo se utiliza como reactivo con sililcupración regioselectiva catalizada por cobre de alquinos terminales para formar α-vinilsilanos. Este proceso es significativo en la síntesis de moléculas orgánicas complejas, que pueden utilizarse en diversas industrias químicas, incluidas las farmacéuticas y agroquímicas .
Síntesis de vinilsilanos
El compuesto participa en la síntesis de (2E)-5-fenilpent-2-en-4-inoato de etilo mediante olefinación-deshidrohalogenación, que es un intermedio valioso para la preparación de vinilsilanos. Los vinilsilanos son importantes en la creación de polímeros y materiales con propiedades deseables, como la resistencia a la degradación térmica .
Aplicaciones de química click
El this compound también se utiliza en aplicaciones de química click, en particular como un enlazador PROTAC o un enlazador alifático. La química click es un campo de la síntesis química que genera sustancias de forma rápida y fiable uniendo pequeñas unidades entre sí .
Mecanismo De Acción
C7H10O2C_7H_{10}O_2C7H10O2
. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Mode of Action
It’s known that the compound can act as a reactant in copper-catalyzed regioselective silylcupration of terminal alkynes to form α-vinylsilanes
Biochemical Pathways
Its role as a reactant in chemical synthesis suggests it may participate in various biochemical reactions .
Result of Action
As a reactant in chemical synthesis, it likely contributes to the formation of other compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl pent-4-ynoate. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.
Propiedades
IUPAC Name |
ethyl pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFVBLCWAIVAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212418 | |
| Record name | 4-Pentynoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63093-41-4 | |
| Record name | 4-Pentynoic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentynoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl pent-4-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Pentynoic acid ethyl ester useful in material science?
A1: 4-Pentynoic acid ethyl ester possesses a terminal alkyne group, which can participate in versatile click chemistry reactions, specifically the Glaser coupling. [, ] This allows for the controlled and efficient modification of polymers, leading to the creation of novel materials with tailored properties.
Q2: Can you give an example of how 4-Pentynoic acid ethyl ester is used to synthesize novel materials?
A2: One example is the synthesis of tadpole-like single-chain polymeric nanoparticles (TPPs). [] Researchers utilized 4-Pentynoic acid ethyl ester incorporated within a poly(2-(methacryloyloxy)ethyl pent-4-ynoate)-r-poly(hydroxyethyl methacrylate) (PMAEP-r-PHEMA) block. The terminal alkyne group of the 4-Pentynoic acid ethyl ester derivative allows for the attachment of a poly(2-(dimethylamino)ethyl methacrylate (PDMAEMA) linear chain via Glaser coupling. This results in a TPP with the PMAEP-r-PHEMA block acting as the “head” and the PDMAEMA chain acting as the "tail". These TPPs exhibit amphiphilic properties and can self-assemble into superparticles in aqueous solutions, showcasing their potential as drug delivery systems.
Q3: Are there other applications of 4-Pentynoic acid ethyl ester in materials beyond the example mentioned?
A3: While the provided research focuses on TPP synthesis, the versatility of the terminal alkyne in 4-Pentynoic acid ethyl ester suggests potential applications in various material science domains. For instance, it can be used to functionalize surfaces [], create crosslinked polymer networks, or develop responsive materials. Further research exploring these applications is necessary to fully understand the potential of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


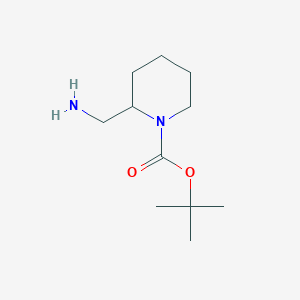
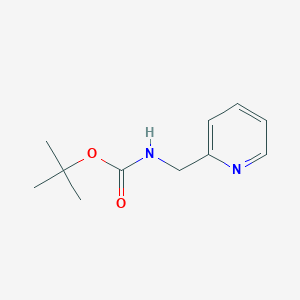
![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
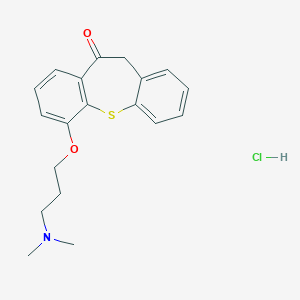
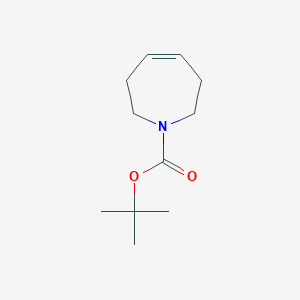
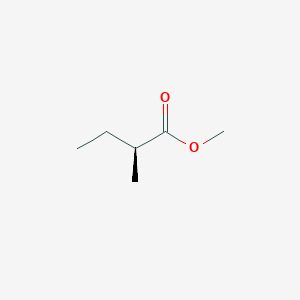

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)
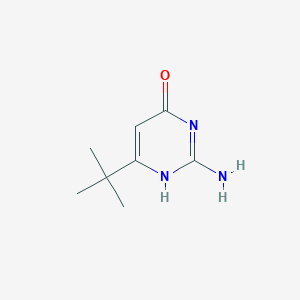
![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

